molecular formula C9H11ClFNO B2735623 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride CAS No. 2095411-11-1

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

Cat. No.: B2735623
CAS No.: 2095411-11-1
M. Wt: 203.64
InChI Key: PDBVKSWYRYCXBF-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a fluorinated benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol . The fluorine atom at the 6-position enhances its metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties . This compound serves as a scaffold for developing central nervous system (CNS) agents, leveraging the benzoxazepine core’s ability to interact with neurotransmitter receptors.

Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBVKSWYRYCXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with fluoroalkylating agents, followed by cyclization to form the benzoxazepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with diverse properties. Researchers utilize this compound to explore new synthetic pathways and develop materials with tailored functionalities.

Biology

The biological applications of this compound are significant:

  • Antimicrobial Properties : Studies have indicated that 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibits antimicrobial activity against various pathogens. Its mechanism likely involves interactions with biological membranes or inhibition of specific enzymatic pathways.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties due to its ability to modulate biochemical pathways involved in cell proliferation and apoptosis. Ongoing studies aim to elucidate its efficacy against different cancer cell lines.

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its derivatives may lead to the development of new therapeutic agents targeting neurological disorders or other diseases where modulation of neurotransmitter systems is beneficial. The fluorine atom in its structure enhances its bioavailability and interaction with biological targets.

Industry

In industrial applications, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride is explored for its potential in developing new materials such as polymers and coatings. The compound's stability and unique properties make it suitable for applications requiring specific mechanical and chemical characteristics.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at varying concentrations when combined with standard antibiotics. This synergy suggests potential for combinatory therapies in clinical settings.

Case Study 2: Anticancer Research
In vitro studies on cancer cell lines have shown that derivatives of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can induce apoptosis through modulation of the PI3K/Akt signaling pathway. These findings highlight its potential as a lead compound for developing anticancer drugs.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 6-fluoro-1,4-benzoxazepine hydrochloride with halogenated, nitro-, and alkyl-substituted analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
6-Fluoro-... hydrochloride 6-F C₉H₁₁ClFNO 203.64 Enhanced metabolic stability, CNS targeting
8-Bromo-... hydrochloride (CAS 1352707-91-5) 8-Br C₉H₁₁BrClNO 264.55 Increased steric bulk; potential kinase inhibition
7,9-Difluoro-... hydrochloride (CAS 1487257-92-0) 7-F, 9-F C₉H₉ClF₂NO 223.63 Dual fluorination for improved lipophilicity
7-Nitro-... hydrochloride (CAS 216008-27-4) 7-NO₂ C₉H₁₁ClN₂O₃ 230.65 Electron-withdrawing group; antimicrobial activity
9-Bromo-7-methyl-... hydrochloride 9-Br, 7-CH₃ C₁₀H₁₂BrClNO 284.57 Bromine/methyl synergy for receptor selectivity
8-Bromo-2,2-dimethyl-... hydrochloride 8-Br, 2,2-(CH₃)₂ C₁₁H₁₅BrClNO 292.60 Steric hindrance for reduced off-target effects

Pharmacological Implications

  • Fluorinated Derivatives : The 6-fluoro and 7,9-difluoro analogs exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius, making them candidates for CNS disorders .
  • Nitro Group : The 7-nitro derivative’s strong electron-withdrawing properties could modulate redox activity, relevant in antimicrobial or antiparasitic applications .

Physicochemical and Stability Data

  • Melting Points : While direct data for 6-fluoro-... hydrochloride is unavailable, related compounds like 4-methyl-5-phenyl-7-chloro-... hydrochloride melt at 231–233°C (dec) .
  • Solubility : Hydrochloride salts generally exhibit good aqueous solubility (>10 mg/mL), critical for formulation .
  • Stability: Fluorinated derivatives are less prone to oxidative metabolism compared to non-halogenated analogs, improving plasma half-life .

Biological Activity

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride is a heterocyclic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. It features a benzoxazepine ring structure with a fluorine atom at the 6th position, which influences its biological activity and chemical reactivity. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its diverse biological activities.

The biological activity of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances hydrogen bonding capabilities and influences the compound's pharmacokinetic properties. Preliminary studies suggest that it may modulate various biochemical pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. For instance, it has shown promise in inhibiting the proliferation of certain cancer cell lines in laboratory settings.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at PubMed evaluated the antimicrobial efficacy of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another investigation published in MDPI, the compound was tested against breast cancer cell lines (MCF-7). The findings revealed that treatment with 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine led to a significant reduction in cell viability (approximately 60% at 50 µM concentration) after 48 hours.

Comparative Analysis with Similar Compounds

To highlight the unique properties of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine compared to similar compounds:

Compound NameStructure CharacteristicsBiological Activity
6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Chlorine atom instead of fluorineModerate antibacterial effects
2,3-Dihydro-1H-benzoxazepine No halogen substitutionLimited bioactivity
Benzodiazepines Different ring structureSedative and anxiolytic effects

The presence of fluorine in 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine contributes to enhanced stability and specific interactions with biological targets compared to its analogs.

Q & A

Q. What are the recommended methods for synthesizing 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors with benzoxazepine scaffolds. Key steps include:

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during amide bond formation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures ≥95% purity .
  • Scale-Up : Continuous flow reactors improve yield and reduce byproducts in large-scale synthesis .

Example Reaction Conditions:

ParameterConditionReference
BaseTriethylamine (1.5 eq)
SolventDichloromethane (anhydrous)
Purification MethodColumn chromatography (silica gel)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and fluorine integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 230.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Example Characterization Data:

PropertyValueReference
Molecular Weight230.65 g/mol
Storage Temperature-18°C (long-term)

Q. What safety protocols and storage conditions are critical for handling this compound?

Methodological Answer:

  • Storage : Store at -18°C in airtight, moisture-resistant containers . Transport with ice packs (-20°C) to prevent degradation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and skin contact due to potential irritancy .
  • Disposal : Follow institutional guidelines for halogenated organic waste (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorine substitution on biological activity?

Methodological Answer: Design SAR studies comparing 6-fluoro derivatives with non-fluorinated or other halogenated analogs:

  • Biological Assays : Test binding affinity to GABA receptors (radioligand assays) or enzyme inhibition (e.g., kinase profiling) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict fluorine’s role in target interactions .

Example SAR Data:

CompoundIC₅₀ (GABA Receptor)Reference
6-Fluoro derivative12 nM
Non-fluorinated analog45 nM

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify confounding factors .
  • Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding kinetics if ELISA shows variability) .

Q. How does the hydrochloride salt form enhance solubility and stability, and how can this be quantified?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Compare free base vs. hydrochloride salt .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation .

Example Pharmacokinetic Data:

FormulationAqueous Solubility (mg/mL)Half-life (h)Reference
Hydrochloride salt15.26.8
Free base2.13.2

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